molecular formula C15H16N2O2 B6062714 4-methylbenzyl (3-pyridinylmethyl)carbamate

4-methylbenzyl (3-pyridinylmethyl)carbamate

Cat. No. B6062714
M. Wt: 256.30 g/mol
InChI Key: MTENJCKBGZRUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylbenzyl (3-pyridinylmethyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate group of chemicals. It is used to control a variety of pests in agriculture, forestry, and domestic settings. Carbaryl is a white crystalline powder with a mild odor and is soluble in water and organic solvents.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties and has been used to control a variety of pests such as aphids, mites, and beetles. It has also been used to control mosquitoes that transmit diseases such as malaria and dengue fever. In addition, 4-methylbenzyl (3-pyridinylmethyl)carbamate has been studied for its effects on non-target organisms such as bees, birds, and aquatic organisms.

Mechanism of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-methylbenzyl (3-pyridinylmethyl)carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It has been shown to affect the activity of various enzymes, including acetylcholinesterase, as well as disrupt the functioning of the nervous system. In addition, this compound has been shown to affect the reproductive system of insects, leading to decreased fertility and fecundity.

Advantages and Limitations for Lab Experiments

Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, 4-methylbenzyl (3-pyridinylmethyl)carbamate has been shown to have toxic effects on non-target organisms such as bees, birds, and aquatic organisms, and caution should be exercised when using this chemical in the environment.

Future Directions

Future research on 4-methylbenzyl (3-pyridinylmethyl)carbamate should focus on developing safer and more effective insecticides that have minimal effects on non-target organisms. In addition, research should focus on developing alternative methods for pest control that do not rely on chemical insecticides. This could include the development of biological control agents such as parasitoids and predators, as well as the use of cultural practices such as crop rotation and intercropping. Finally, research should focus on understanding the long-term effects of this compound on the environment and developing strategies to mitigate these effects.

Synthesis Methods

Carbaryl is synthesized by reacting methyl 4-methylbenzoate with 3-pyridinemethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with phosgene to form 4-methylbenzyl (3-pyridinylmethyl)carbamate. The reaction scheme is shown below:

properties

IUPAC Name

(4-methylphenyl)methyl N-(pyridin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-12-4-6-13(7-5-12)11-19-15(18)17-10-14-3-2-8-16-9-14/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTENJCKBGZRUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202322
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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